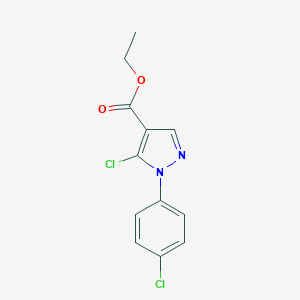

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-methanol.

Substitution: 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.

Ethyl 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. The following sections delve into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H11ClN2O2

- Molecular Weight : 250.68 g/mol

- CAS Number : 110821-33-5

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in a study by Bouabdallah et al., derivatives of pyrazole were screened against several cancer cell lines, revealing promising IC50 values that indicate strong cytotoxicity .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study highlighted that certain pyrazole derivatives exhibited selective COX-2 inhibition with significant anti-inflammatory effects .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Pyrazole derivative A | 54.65 | |

| Pyrazole derivative B | 60.56 | |

| Pyrazole derivative C | 69.15 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Some studies suggest that pyrazole compounds can inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.

- Antioxidant Properties : Pyrazoles may exhibit antioxidant activity, contributing to their protective effects against oxidative stress in cells.

Case Study 1: Antitumor Efficacy

In a study conducted by Li et al., this compound was tested against the NCI-H460 cell line, demonstrating significant inhibition of cell growth with an IC50 value of approximately 0.39±0.06μM. This suggests a potent antitumor effect comparable to established chemotherapeutic agents .

Case Study 2: COX Inhibition

Another research effort focused on the anti-inflammatory potential of this compound showed that it selectively inhibited COX-2 over COX-1, indicating its potential as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name |

ethyl 5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAYDSHSLUGDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549899 |

Source

|

| Record name | Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-36-8 |

Source

|

| Record name | Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.